molecular formula C17H14N2O2 B2947395 2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione CAS No. 337340-56-4

2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione

Cat. No. B2947395
CAS RN: 337340-56-4
M. Wt: 278.311
InChI Key: TYTWQBMXXHOMOR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an indan-1,3-dione group (a ten-membered ring with eight carbon atoms and two oxygen atoms), and an amino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and carbonyl compounds . The synthesis could involve the reaction of a pyridine derivative with an indan-1,3-dione derivative .


Chemical Reactions Analysis

The compound, due to the presence of the pyridine ring and the indan-1,3-dione group, might undergo various chemical reactions typical for these functional groups .

Mechanism of Action

Target of Action

The compound, also known as 2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a variety of changes, potentially inhibiting or activating certain biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have a range of potential effects at the molecular and cellular level.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione is its unique properties, which make it a potential candidate for use in various fields of science. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the high cost of this compound may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic uses of this compound in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with various proteins and enzymes in the body.

Synthesis Methods

The synthesis of 2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione involves the reaction of indan-1,3-dione with pyridin-4-ylmethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, resulting in the formation of this compound as the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to exhibit excellent electron transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and light-emitting diodes.

properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-(pyridin-4-ylmethyl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11(19-10-12-6-8-18-9-7-12)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNQJGMJRHRBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=NC=C1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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